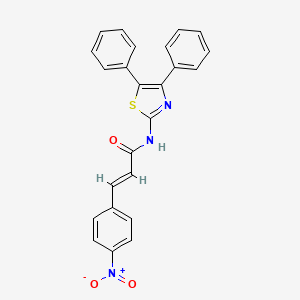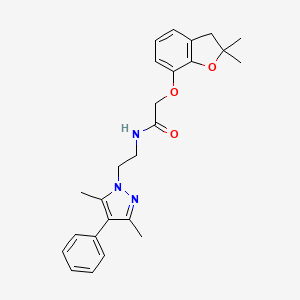
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Side Chains of Proteins
N-Ethyl-5-phenylisoxazolium-3′-sulfonate has been investigated for its reactivity with nucleophilic side chains of proteins. This compound converts to a keto ketenimine in a hydroxide-promoted reaction, which can react nucleophilically with imidazole, lysine, cysteine, and tyrosine residues to form stable enamine adducts. This reactivity suggests a potential application as a spectrophotometric probe for these residues under appropriate conditions, highlighting its utility in studying protein structure and function (Llamas et al., 1986).
Synthesis and Antibacterial Activity
The synthesis of azole derivatives, including oxadiazoles, from specific propanehydrazide compounds has been demonstrated, with some derivatives showing good antibacterial activity against Rhizobium radiobacter. This research underscores the compound's potential in synthesizing novel antibacterial agents (Tumosienė et al., 2012).
Muscle Relaxant and Anticonvulsant Activities
Isoxazole derivatives have been studied for their potential as centrally acting muscle relaxants. Specifically, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide was identified to possess selective muscle relaxant and anticonvulsant activities, indicating a promising avenue for therapeutic development in these areas (Tatee et al., 1986).
Lithiation Reactions
Studies on the lithiation of methyl substituted isoxazoles, oxadiazoles, and thiadiazoles reveal that these compounds undergo lateral lithiation to give respective acetic acids after carboxylation. This research contributes to our understanding of the chemical behavior of these compounds and their potential applications in synthetic chemistry (Micetich, 1970).
Synthesis and Biological Properties
The synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides has been explored, with some derivatives showing significant local anaesthetic activity. This highlights the compound's utility in developing new local anaesthetics (Saxena et al., 1984).
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-9-13(19-22-11)16-18-15(23-20-16)10-17-14(21)7-8-24-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGGANMLATZLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2474514.png)
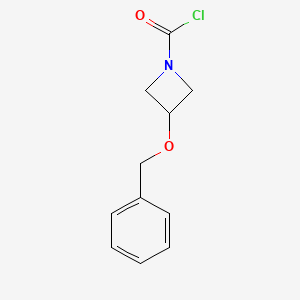


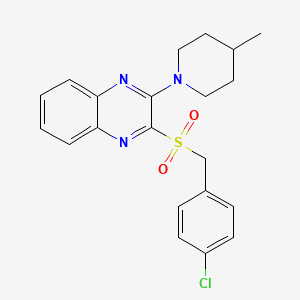
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)
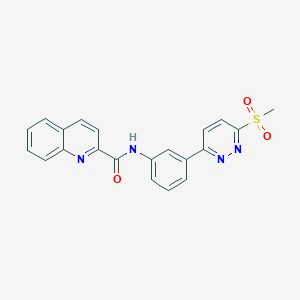
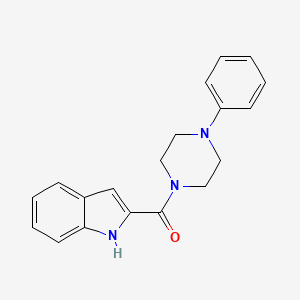


![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)
